REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][N:5]1[C:13]2[C:8](=[CH:9][C:10]([O:14][CH3:15])=[CH:11][CH:12]=2)[C:7]([C:16]2[C:17](=[O:32])[NH:18][C:19](=[O:31])[C:20]=2[C:21]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[N:23]([CH3:30])[CH:22]=2)=[CH:6]1)#[N:2].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl.C(OC(C)C)(C)C>C1(C)C=CC=CC=1>[C:1]([CH2:3][CH2:4][N:5]1[C:6]2[C:22]3[N:23]([CH3:30])[C:24]4[C:29]([C:21]=3[C:20]3[C:19](=[O:31])[NH:18][C:17](=[O:32])[C:16]=3[C:7]=2[C:8]2[CH:9]=[C:10]([O:14][CH3:15])[CH:11]=[CH:12][C:13]1=2)=[CH:28][CH:27]=[CH:26][CH:25]=4)#[N:2] |f:1.2|
|
Name
|
3-[1-(2-cyanoethyl)-5-methoxy-3-indolyl]-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(#N)CCN1C=C(C2=CC(=CC=C12)OC)C=1C(NC(C1C1=CN(C2=CC=CC=C12)C)=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
225 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
315 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Type
|
CUSTOM
|
Details
|
the residue is stirred with 100 ml 0.1N sodium hydroxide solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is evaporated in a vacuum
|
Type
|
EXTRACTION
|
Details
|
extracted twice with, in each case, 100 ml tetrahydrofuran
|
Type
|
WASH
|
Details
|
The tetrahydrofuran solutions are washed twice with, in each case, 100 ml saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel with toluene/acetone (4:1 v/v)
|
Type
|
CUSTOM
|
Details
|
The fraction with the Rf 0.3 is isolated
|
Type
|
CUSTOM
|
Details
|
the crystals formed
|
Type
|
FILTRATION
|
Details
|
are filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCN1C=2C=CC(=CC2C2=C1C=1N(C3=CC=CC=C3C1C1=C2C(NC1=O)=O)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 270 mg | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |